1H and 13C NMR spectrum data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
1H and 13C NMR spectrum data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effect analysis, and data from analogous structures to construct a detailed and predictive spectral interpretation. The guide is designed for researchers, scientists, and drug development professionals, offering a robust theoretical framework for the structural elucidation of this and similar multi-substituted aromatic compounds. Included are detailed hypothetical protocols for data acquisition, predicted spectral data tables, and a thorough explanation of the structural assignments, providing a self-validating system for future experimental work.
Introduction
2-Amino-4-chloro-3-hydroxybenzoic acid is a multi-functionalized aromatic scaffold with potential applications as a key building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an amine, a halogen, a hydroxyl group, and a carboxylic acid—offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex heterocyclic systems and targeted small molecule libraries.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule. This guide aims to provide a foundational understanding of the expected NMR characteristics of 2-Amino-4-chloro-3-hydroxybenzoic acid in its hydrobromide salt form. The protonation of the amino group to form an anilinium ion significantly influences the electronic environment of the aromatic ring and, consequently, its NMR spectrum.
Foundational Principles: Substituent Effects in NMR Spectroscopy
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic properties of its substituents.[2][3] Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which exert their influence through inductive and resonance effects.
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Electron-Donating Groups (e.g., -OH, -NH₂): These groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding nuclei to be more shielded and resonate at a lower chemical shift (upfield).
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Electron-Withdrawing Groups (e.g., -COOH, -Cl): These groups decrease electron density on the ring, especially at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).
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Protonation Effect (-NH₃⁺): In the hydrobromide salt form, the amino group is protonated to an anilinium group (-NH₃⁺). This transformation converts a strong electron-donating group into a significant electron-withdrawing group, which will strongly deshield the aromatic protons, particularly those ortho and para to it.[4]
For the target molecule, we must consider the cumulative effect of four distinct substituents:
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C1 (-COOH): Moderately electron-withdrawing.
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C2 (-NH₃⁺): Strongly electron-withdrawing.
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C3 (-OH): Strongly electron-donating (by resonance), weakly electron-withdrawing (by induction).
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C4 (-Cl): Moderately electron-withdrawing (by induction), weakly electron-donating (by resonance).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the labile protons from the hydroxyl, carboxylic acid, and anilinium groups. The analysis assumes a deuterated solvent like DMSO-d₆, which is capable of dissolving the salt and allows for the observation of exchangeable protons.
Table 1: Predicted ¹H NMR Data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.5 - 7.7 | Doublet (d) | ~8.5 - 9.0 | 1H |
| H-6 | ~7.2 - 7.4 | Doublet (d) | ~8.5 - 9.0 | 1H |
| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | - | 1H |
| -NH₃⁺ | ~8.0 - 9.5 | Broad Singlet (br s) | - | 3H |
| -COOH | ~12.0 - 13.5 | Broad Singlet (br s) | - | 1H |
Interpretation of ¹H Signals:
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Aromatic Protons (H-5 and H-6): The benzene ring has two remaining protons at positions 5 and 6. They are adjacent and will split each other, resulting in a pair of doublets (an AX spin system).
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H-5: This proton is ortho to the electron-withdrawing chlorine atom and meta to the strongly electron-withdrawing -NH₃⁺ and moderately withdrawing -COOH groups. This cumulative deshielding effect will shift its signal significantly downfield.
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H-6: This proton is ortho to the -COOH group and meta to the chlorine atom. While still downfield, it is expected to be slightly more shielded than H-5, thus appearing at a relatively lower chemical shift.
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The coupling constant (JH5-H6) is expected to be in the range of 8.5-9.0 Hz, which is typical for ortho-coupling in aromatic systems.
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Labile Protons (-OH, -NH₃⁺, -COOH): These protons are acidic and can exchange with each other and with any trace water in the solvent. This exchange process typically results in broad singlet signals. Their chemical shifts can vary with concentration and temperature.
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The carboxylic acid proton is the most acidic and therefore the most deshielded, appearing furthest downfield.
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The phenolic hydroxyl and anilinium protons will also appear at high chemical shifts, with their exact positions influenced by hydrogen bonding with the solvent and the bromide counter-ion.[4]
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The chemical shifts are governed by the same electronic effects influencing the proton spectrum.
Table 2: Predicted ¹³C NMR Data for 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| C-3 | ~150 - 155 |
| C-4 | ~125 - 130 |
| C-2 | ~128 - 133 |
| C-6 | ~122 - 127 |
| C-5 | ~118 - 123 |
| C-1 | ~115 - 120 |
Interpretation of ¹³C Signals:
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Carboxyl Carbon (C=O): As is characteristic, the carboxyl carbon is the most deshielded, appearing at the lowest field (~168-172 ppm).
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Substituted Aromatic Carbons (C-1 to C-4):
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C-3 (-OH): The carbon directly attached to the strongly electron-donating hydroxyl group will be the most deshielded of the ring carbons due to the alpha-effect of the oxygen atom.
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C-2 (-NH₃⁺) and C-4 (-Cl): These carbons, bonded to electronegative atoms, will also be significantly deshielded. Their precise shifts are influenced by a complex interplay of inductive and resonance effects.
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C-1 (-COOH): This quaternary carbon is expected to be shielded relative to the other substituted carbons due to the electronic nature of the carboxyl group's attachment to the ring.
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Protonated Aromatic Carbons (C-5 and C-6):
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C-6: This carbon is ortho to the carboxyl group and is expected to be more deshielded than C-5.
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C-5: This carbon is ortho to the chlorine atom and is anticipated to be the most shielded of the aromatic carbons.
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Hypothetical Experimental Protocol for NMR Data Acquisition
This section outlines a standardized workflow for acquiring high-quality NMR data for the title compound.
Sample Preparation
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Weighing: Accurately weigh approximately 10-15 mg of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, salt-like compounds and its high boiling point.
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Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.
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Transfer: If necessary, filter the solution through a small plug of glass wool into a fresh NMR tube to remove any suspended impurities.
NMR Instrument Parameters
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Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
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Temperature: 298 K (25 °C).
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Spectral Width: 0-16 ppm.
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Number of Scans: 16-64 scans, depending on sample concentration.
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Relaxation Delay (d1): 2 seconds.
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
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Spectral Width: 0-200 ppm.
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Number of Scans: 1024-4096 scans.
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Relaxation Delay (d1): 2 seconds.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).
Visualization & Structural Analysis
Diagrams are essential for visualizing molecular structure and experimental workflows. The following are generated using the DOT language for Graphviz.
A conceptual diagram illustrating atom numbering for NMR assignment.
Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide. The analysis highlights the significant downfield shifts in the aromatic region, a direct consequence of the cumulative electron-withdrawing effects of the chloro, carboxyl, and, most notably, the protonated anilinium substituents. While these predictions await experimental verification, the presented data, interpretations, and protocols offer a comprehensive and authoritative starting point for any researcher working with this compound. The logical framework established herein serves as a self-validating system to guide and confirm future empirical studies, ensuring accuracy and efficiency in structural characterization.
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